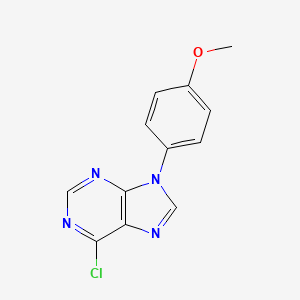

Purine, 6-chloro-9-(p-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Purine, 6-chloro-9-(p-methoxyphenyl)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring. Purine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(p-methoxyphenyl)- typically involves the chlorination of purine derivatives. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The reaction conditions often include the use of solvents like acetonitrile and bases such as sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chloro group at C6 is a reactive leaving group, allowing nucleophilic aromatic substitution (SNAr) under appropriate conditions.

-

Suzuki-Miyaura Coupling

The 6-chloro group can be replaced with aryl or alkenyl groups via palladium-catalyzed cross-coupling. For example:-

Reaction Conditions : Pd(PPh₃)₄ catalyst, arylboronic acid (e.g., 4-methoxyphenylboronic acid), K₂CO₃, toluene, 100°C .

-

Yield : Up to 94% for aryl-substituted derivatives (e.g., 6-aryl-9-(p-methoxyphenyl)purine) .

-

Mechanism : The chloro group undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

-

-

Alkyl Substitution

Alkyl groups (e.g., tert-butyl) can replace the chloro group using tert-alkyl bromides under SnCl₄ catalysis.

Cross-Coupling Reactions

The compound undergoes various palladium-catalyzed reactions to introduce functional groups at the C6 position.

| Reaction Type | Reagents | Conditions | Yield | Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene | 100°C, 10–16 h | 28–94% | 6-Aryl-9-(p-methoxyphenyl)purine |

| Sonogashira | Alkyne, Pd(PPh₃)₄, CuI, TEA | Ambient temperature, 10 min | 92% | 6-Alkynyl-9-(p-methoxyphenyl)purine |

| Thiolation | Benzyl thiol, CuBr | Room temperature | – | 6-Benzylthio-9-(p-methoxyphenyl)purine |

Alkylation at N9

The N9 position can undergo alkylation while retaining the 6-chloro group, enabling further functionalization.

-

tert-Alkylation

Reactions with tert-alkyl bromides (e.g., tert-butyl bromide) under SnCl₄ catalysis selectively alkylate N9 without displacing the chloro group.

Cyanation and Other Transformations

While not directly demonstrated for this compound, analogous purines undergo:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research indicates that 6-chloro-9-(p-methoxyphenyl)- has potential as an antitumor agent. The compound interacts with enzymes involved in nucleic acid metabolism and DNA synthesis, leading to cytotoxic effects on cancer cells. Notably, studies have shown its efficacy against various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation.

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Mechanistic studies | Inhibition of specific kinases crucial for cancer cell growth was observed. |

Mechanism of Action:

The mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. This inhibition can lead to decreased tumor growth and metastasis.

Biochemical Studies

Purine Metabolism:

6-chloro-9-(p-methoxyphenyl)- is utilized in studies focusing on purine metabolism. Its structural modifications allow researchers to investigate how variations affect enzyme interactions and metabolic pathways.

Binding Affinity Studies:

The compound's binding affinity for various biological targets has been explored, revealing its potential as a lead compound for drug development targeting specific receptors involved in disease processes.

Material Science

Synthesis of Functional Materials:

In addition to biological applications, 6-chloro-9-(p-methoxyphenyl)- serves as a building block for synthesizing advanced materials such as polymers and dyes. Its unique properties enable the development of materials with tailored functionalities.

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer properties of 6-chloro-9-(p-methoxyphenyl)- against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity, suggesting that further optimization could yield more potent derivatives.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with enzymes involved in purine metabolism. The findings highlighted its ability to modulate enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the p-methoxyphenyl group.

9-Sulfonyl-9(H)-Purine Derivatives: These compounds have a sulfonyl group at the 9-position and exhibit antiviral activity.

Uniqueness: Purine, 6-chloro-9-(p-methoxyphenyl)- is unique due to the presence of both the chlorine atom and the p-methoxyphenyl group. This combination of substituents can enhance its reactivity and biological activity compared to other purine derivatives.

Biological Activity

Purine, 6-chloro-9-(p-methoxyphenyl)- is a derivative of purine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring, which influences its interaction with various biological targets.

The chemical formula for Purine, 6-chloro-9-(p-methoxyphenyl)- is C13H11ClN4. The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and efficiency. For instance, a notable method involves the use of nucleophilic displacement of the C-6 chlorine atom, allowing for further functionalization of the molecule .

Biological Activity

Antitumor Activity

Research indicates that Purine, 6-chloro-9-(p-methoxyphenyl)- exhibits significant cytotoxic effects against various cancer cell lines. In studies involving murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1), this compound demonstrated high cytotoxic activity . The mechanism of action appears to involve inhibition of DNA biosynthesis, positioning it as a potential candidate for antitumor drug development.

Mechanism of Action

Purine derivatives generally interact with enzymes involved in nucleic acid metabolism or directly with DNA. The structural modifications in Purine, 6-chloro-9-(p-methoxyphenyl)- enhance its affinity for these targets, leading to cytotoxic effects on cancer cells. Studies suggest that this compound can act as an inhibitor of cyclin-dependent kinases and may also induce apoptosis in certain cancer cell types .

Comparative Analysis with Other Purine Derivatives

The biological activity of Purine, 6-chloro-9-(p-methoxyphenyl)- can be compared to other purine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloropurine | Chlorine at position 6 | Antitumor activity |

| 9-Methylpurine | Methyl group at position 9 | Increased lipophilicity |

| 8-Aminopurine | Amino group at position 8 | Enhanced bioactivity against cancers |

| 2-Aminopurine | Amino group at position 2 | Potential use in antiviral therapies |

These compounds share a purine backbone but exhibit different biological activities based on their substituents .

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various purine derivatives on multiple tumor cell lines. The results indicated that compounds similar to Purine, 6-chloro-9-(p-methoxyphenyl)- showed promising results against resistant cancer types .

- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of purine derivatives, highlighting how modifications at specific positions can significantly affect their biological efficacy. This research emphasized the importance of the p-methoxyphenyl group in enhancing the compound's interaction with target enzymes .

Future Directions

The ongoing exploration of Purine, 6-chloro-9-(p-methoxyphenyl)- in medicinal chemistry suggests that further optimization could lead to more effective antitumor agents. Continued research into its mechanisms and potential side effects will be crucial for its development into a therapeutic agent.

Properties

CAS No. |

21313-95-1 |

|---|---|

Molecular Formula |

C12H9ClN4O |

Molecular Weight |

260.68 g/mol |

IUPAC Name |

6-chloro-9-(4-methoxyphenyl)purine |

InChI |

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |

InChI Key |

BBGNCJAADRAEKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.